![molecular formula C14H20N2O3S B2497375 N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1334036-39-3](/img/structure/B2497375.png)
N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonamides, including N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, can be synthesized through various chemical pathways. One common approach involves the reaction of sulfonamide functional groups with alkynes to create diverse sulfonamide derivatives. This process often employs direct C–N bond formation techniques, which have gained attention due to their efficiency and the ability to bypass certain toxic intermediates traditionally involved in sulfonamide synthesis (Ghosh, Pal, & Hajra, 2023).
Molecular Structure Analysis
The molecular structure of sulfonamides like this compound is characterized by the presence of a sulfonamide group (-SO2NH2), which is key to their biological activity and interaction with biological targets. The structural diversity offered by sulfonamide derivatives allows for a wide range of biological activities and applications in drug design and development (Zhao et al., 2018).
Chemical Reactions and Properties
Sulfonamides, including the compound , participate in various chemical reactions that are central to their bioactivity. These reactions often involve the formation or breaking of the sulfonamide bond, influencing the compound's pharmacological properties. Sulfonamide derivatives have been shown to interact with a range of biological targets through different mechanisms, contributing to their broad spectrum of activity (El-Qaliei et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
A study by Buerger et al. (2001) focused on a novel nonnucleoside inhibitor with structural similarities to N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, targeting cytomegalovirus (CMV) DNA maturation. This compound, identified as BAY 38-4766, exhibits selective inhibition of CMV replication without affecting viral DNA synthesis or transcription and translation processes. It was found to interfere with viral DNA maturation and packaging, indicating its potential as a therapeutic agent against CMV infections (Buerger et al., 2001).
Antibacterial Resistance
Research on trimethoprim and sulfonamide resistance outlines the mechanisms through which bacteria develop resistance to these synthetic antibacterial agents. Given the structural and functional similarities with this compound, understanding these resistance mechanisms is crucial for developing new compounds with improved efficacy against resistant bacterial strains (Huovinen et al., 1995).
Pharmacological Innovations
Tan et al. (2014) demonstrated the application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing the versatility of sulfonylamino compounds in drug development. This method provides an efficient approach to synthesizing pharmacologically relevant compounds, highlighting the potential of this compound analogs in creating new therapeutic agents (Tan et al., 2014).
Agricultural and Environmental Impacts
Omokawa et al. (1985) explored the herbicidal activity of α-phenylsulfonyl propanamides, revealing the agricultural applications of sulfonylamino compounds. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against paddy weeds without affecting rice plants, suggesting the environmental significance of these compounds in managing weed growth in agricultural settings (Omokawa et al., 1985).
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,13(17)16(3)4)15-20(18,19)11-10-12-8-6-5-7-9-12/h5-11,15H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFDHODRJCGDC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
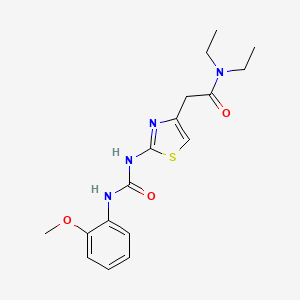
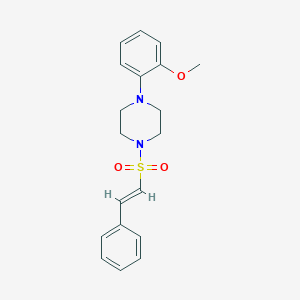
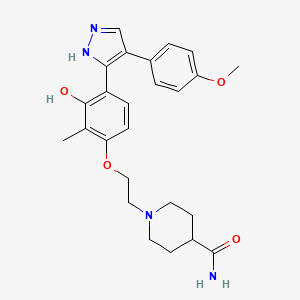
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

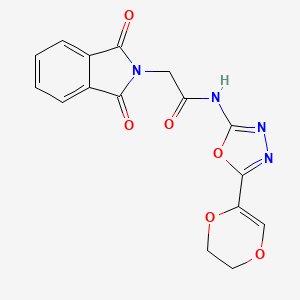
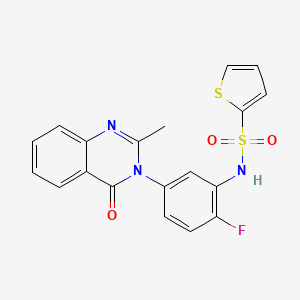

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)